molecular formula C17H34 B1584076 Undecylcyclohexane CAS No. 54105-66-7

Undecylcyclohexane

Cat. No. B1584076
CAS RN: 54105-66-7
M. Wt: 238.5 g/mol
InChI Key: XQQVOBPJWHQXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecylcyclohexane is a chemical compound with the molecular formula C17H34 . It has an average mass of 238.452 Da and a monoisotopic mass of 238.266052 Da .


Molecular Structure Analysis

Undecylcyclohexane has a simple structure with 17 carbon atoms and 34 hydrogen atoms . It has 10 freely rotating bonds . The 3D structure of Undecylcyclohexane can be viewed using specific software .


Physical And Chemical Properties Analysis

Undecylcyclohexane has a density of 0.8±0.1 g/cm3, a boiling point of 315.8±5.0 °C at 760 mmHg, and a flash point of 137.6±11.1 °C . It has a molar refractivity of 78.7±0.3 cm3 and a molar volume of 292.6±3.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • A study by Krantz and Lin (1971) highlighted the stereoselectivity in the thermal cyclizations of 5-alkenylcyclohexa-1,3-dienes, leading to the formation of tricyclo[5,3,1,03,8]undec-9-ene, a compound structurally related to undecylcyclohexane. This study opens avenues for the synthesis of functionalized bridged tricyclic rings, which are significant in various chemical syntheses (Krantz & Lin, 1971).
  • Research by Singh and Prathap (2013) described the synthesis of endo-tricyclo[5.2.2.02.6]undecanes, demonstrating the potential of these structures in chemical ecology and bioremediation. These compounds have applications in the synthesis of high-value fine chemicals and as industrial feedstock chemicals (Singh & Prathap, 2013).

Environmental and Biological Impact

  • The study by Park et al. (2011) on the disruption of the thyroid axis in brown trout exposed to β-tetrabromoethylcyclohexane, a structurally similar brominated compound, provides insights into the environmental impact of such compounds. This research is crucial for understanding the ecological consequences of releasing similar chemicals into the environment (Park et al., 2011).
  • Research by Tulliez and Peleran (1977) on the oxidation of dodecylcyclohexane in rats demonstrated the metabolic pathways and interactions of naphthenic hydrocarbons, which are related to undecylcyclohexane, in mammals. This study is relevant for assessing the health implications and metabolic processing of such compounds in living organisms (Tulliez & Peleran, 1977).

Material Science and Industrial Applications

  • Milhet et al. (2007) conducted a study on the solid−liquid equilibria under high pressure of n-alkylcyclohexanes, including undecylcyclohexane. This research is significant for understanding the physical properties of such compounds under varying conditions, which is vital for their industrial applications (Milhet et al., 2007).
  • The research by Beam and Perry (1974) on the microbial degradation and assimilation of n-alkyl-substituted cycloparaffins, including undecylcyclohexane, provides valuable insights into the biodegradation of these compounds. This is crucial for understanding their environmental fate and potential use in bioremediation strategies (Beam & Perry, 1974).

properties

IUPAC Name

undecylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQVOBPJWHQXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202451
Record name Undecylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Undecylcyclohexane

CAS RN

54105-66-7
Record name Undecylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54105-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecylcyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054105667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Undecylcyclohexane
Reactant of Route 2
Reactant of Route 2
Undecylcyclohexane
Reactant of Route 3
Reactant of Route 3
Undecylcyclohexane
Reactant of Route 4
Reactant of Route 4
Undecylcyclohexane
Reactant of Route 5
Reactant of Route 5
Undecylcyclohexane
Reactant of Route 6
Reactant of Route 6
Undecylcyclohexane

Citations

For This Compound
135
Citations
M Milhet, J Pauly, JAP Coutinho… - Journal of Chemical & …, 2007 - ACS Publications
… The eight pure compounds studied in this work are decylcyclohexane, undecylcyclohexane, dodecylcyclohexane, tridecylcyclohexane, tetradecylcyclohexane, pentadecylcyclohexane, …
Number of citations: 6 pubs.acs.org
A Mikolasch, R Berzhanova, A Omirbekova… - Applied Microbiology …, 2021 - Springer
… Undecylcyclohexane was used as a single substrate and as a model for phenylalkane … After 14 days of incubation, five acidic transformation products of undecylcyclohexane were …
Number of citations: 4 link.springer.com
MG Fowler, AG Douglas - Organic Geochemistry, 1984 - Elsevier
… Among the C13-C,9 n-alkylcyclohexanes present n-undecylcyclohexane was found to be the most abundant member. The methyl-n-alkylcyclohexanes extend to C20 and were present …
Number of citations: 108 www.sciencedirect.com
JF Rontani, P Bonin - Chemosphere, 1992 - Elsevier
… Although initial monoterminal oxidation and subsequent B-oxidation of the n-alkyl substituents predominate, the presence of cyclohexylacetic acid among the nundecylcyclohexane …
Number of citations: 39 www.sciencedirect.com
CF Wofford - 1962 - search.proquest.com
The preparstion of l-decyl-l-undecylcyclohexane was accomplished by two procedures. The physic al properties were found to be comparable and similar to those of known twenty-…
Number of citations: 0 search.proquest.com
CF Hoffmann, CB Foster, TG Powell… - … et Cosmochimica Acta, 1987 - Elsevier
… Coinjections of cis- and frun~2-, 3- and 4-methyl-n-nonylcyclohexane and cis- and frans-2-, 3- and 4-methyl-n-undecylcyclohexane were carried out on two GC phases (HP ULTRA, 50 …
Number of citations: 182 www.sciencedirect.com
D Koma, Y Sakashita, K Kubota, Y Fujii… - Applied microbiology …, 2004 - Springer
The degradation pathways for cyclic alkanes (c-alkanes) in Rhodococcus sp. NDKK48 were investigated. Strain NDKK48 used dodecylcyclohexane as a sole carbon and energy source…
Number of citations: 34 idp.springer.com
AR Katritzky, K Chen, Y Wang… - Journal of physical …, 2000 - Wiley Online Library
The liquid viscosity of 361 organic compounds containing C, H, N, O, S and/or halogens was investigated using a quantitative structure–property relationship (QSPR) approach. A five‐…
Number of citations: 75 onlinelibrary.wiley.com
H Yabuta, H Mita, A Shimoyama - Geochemical journal, 2002 - jstage.jst.go.jp
Forty five mono-and 12 bicyclic alkanes were detected in a sedimentary sequence from Miocene to Pliocene in the Shinjo basin, northeastern Japan. The monocyclic alkanes included …
Number of citations: 13 www.jstage.jst.go.jp
F Yoshizako, M Chubachi, A Nishimura… - Journal of fermentation and …, 1990 - Elsevier
The metabolism of n-alkyl-substituted cyclohexanes (n-ACH) with an odd number of carbon atoms (7, 9, 11) in the side chain by Micrococcus sp. RCO-4M was investigated. Evidence for …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.